2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide
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Overview
Description
2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide is an organic compound that features a naphthalene ring and a pyridine ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide typically involves the following steps:
Formation of the naphthalen-1-yloxy intermediate: This can be achieved by reacting naphthol with an appropriate halogenated acetic acid derivative under basic conditions.
Coupling with pyridin-4-ylmethylamine: The naphthalen-1-yloxy intermediate is then reacted with pyridin-4-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yloxy)-N-(pyridin-2-ylmethyl)acetamide
- 2-(naphthalen-2-yloxy)-N-(pyridin-4-ylmethyl)acetamide
- 2-(naphthalen-1-yloxy)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide is unique due to the specific positioning of the naphthalene and pyridine rings, which can influence its reactivity and interactions with molecular targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C18H16N2O2/c21-18(20-12-14-8-10-19-11-9-14)13-22-17-7-3-5-15-4-1-2-6-16(15)17/h1-11H,12-13H2,(H,20,21) |
InChI Key |
MKVIFDQIIGDNIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCC3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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